molecular formula C8H10ClNO2 B14591192 (2-Hydroxyphenyl)(methoxy)methaniminium chloride

(2-Hydroxyphenyl)(methoxy)methaniminium chloride

Katalognummer: B14591192
Molekulargewicht: 187.62 g/mol
InChI-Schlüssel: SQOCVOSAAQLWSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxyphenyl)(methoxy)methaniminium chloride is an organic compound with a unique structure that includes a hydroxyphenyl group and a methoxy group attached to a methaniminium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)(methoxy)methaniminium chloride typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethylamine in the presence of a suitable acid to form the methaniminium ion. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxyphenyl)(methoxy)methaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The methaniminium ion can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxyphenyl)(methoxy)methaniminium chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2-Hydroxyphenyl)(methoxy)methaniminium chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the methaniminium ion can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Hydroxyphenyl)ethanone: Similar structure but lacks the methaniminium ion.

    (2-Methoxyphenyl)methaniminium chloride: Similar structure but lacks the hydroxy group.

    (2-Hydroxyphenyl)(methyl)methaniminium chloride: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

(2-Hydroxyphenyl)(methoxy)methaniminium chloride is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.

Eigenschaften

Molekularformel

C8H10ClNO2

Molekulargewicht

187.62 g/mol

IUPAC-Name

[(2-hydroxyphenyl)-methoxymethylidene]azanium;chloride

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(9)6-4-2-3-5-7(6)10;/h2-5,9-10H,1H3;1H

InChI-Schlüssel

SQOCVOSAAQLWSB-UHFFFAOYSA-N

Kanonische SMILES

COC(=[NH2+])C1=CC=CC=C1O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.